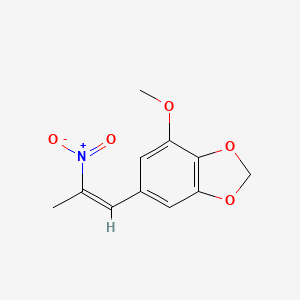

4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-[(Z)-2-nitroprop-1-enyl]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-7(12(13)14)3-8-4-9(15-2)11-10(5-8)16-6-17-11/h3-5H,6H2,1-2H3/b7-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIZGFKLZDNSIH-CLTKARDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC2=C(C(=C1)OC)OCO2)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17055-07-1 | |

| Record name | 4-methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methoxy 6 2 Nitro 1 Propenyl 1,3 Benzodioxole

Classical Approaches to Nitroalkene Synthesis Applied to the Benzodioxole Scaffold

The foundational methods for the synthesis of nitroalkenes often rely on well-established condensation reactions. These approaches are characterized by their reliability and the wealth of available literature, providing a solid basis for the synthesis of 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole.

Condensation Reactions for Nitropropene Formation

The key step in the synthesis of the target molecule is the formation of the 2-nitro-1-propenyl group attached to the benzodioxole core. This is typically achieved through a condensation reaction between a substituted benzaldehyde (B42025) and a nitroalkane. The Henry reaction, or nitroaldol reaction, is a classic and widely used method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. buchler-gmbh.comscirp.org The reaction is base-catalyzed and initially forms a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene. scirp.org

In the context of synthesizing this compound, the precursor aldehyde, 4-methoxy-1,3-benzodioxole-6-carbaldehyde (also known as myristicinaldehyde), is reacted with nitroethane in the presence of a base. The choice of base and reaction conditions can influence the yield and the rate of the subsequent dehydration step. Common bases used for this transformation include primary amines, ammonium (B1175870) salts, and inorganic bases. unirioja.es

The general mechanism involves the deprotonation of nitroethane by the base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the myristicinaldehyde, leading to the formation of a β-nitro alkoxide intermediate. Protonation of this intermediate yields the β-nitro alcohol. Subsequent elimination of a water molecule, often facilitated by heat or an acidic workup, results in the formation of the desired this compound.

Precursor Synthesis Pathways for the 4-Methoxy-1,3-benzodioxole Core

The synthesis of the precursor aldehyde, 4-methoxy-1,3-benzodioxole-6-carbaldehyde, is a critical preceding step. This benzodioxole core can be synthesized from various starting materials. A common strategy involves the formylation of a pre-existing 4-methoxy-1,3-benzodioxole derivative.

For instance, a related compound, 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, has been synthesized by the formylation of dihydroapiol. scienceopen.commdpi.com A similar approach can be envisioned for the synthesis of the required precursor. This would involve the formylation of a suitable 4-methoxy-1,3-benzodioxole substrate. The Vilsmeier-Haack reaction or the Duff reaction are classical methods for the formylation of electron-rich aromatic rings. Another approach could involve the oxidation of a corresponding methyl or hydroxymethyl group at the 6-position of the 4-methoxy-1,3-benzodioxole ring. The synthesis of 1,3-benzodioxole (B145889) derivatives can also be achieved through the reaction of catechols with aldehydes or ketones, often under acidic conditions or with the aid of catalysts like montmorillonite (B579905) clays (B1170129). rsc.orgnih.gov

Advanced Synthetic Techniques and Optimization

To improve upon the classical methods, a range of advanced synthetic techniques have been developed. These methods aim to increase reaction efficiency, reduce reaction times, and enhance selectivity, while often employing more environmentally benign conditions.

Catalytic Systems in Nitrostyrene (B7858105) Synthesis (e.g., Montmorillonite Clay, Organocatalysis, Metal Catalysts)

The use of catalysts can significantly enhance the efficiency and selectivity of nitrostyrene synthesis. Various catalytic systems have been explored for this purpose.

Montmorillonite Clay: Montmorillonite clays, such as K-10, have emerged as effective, heterogeneous, and environmentally friendly catalysts for a variety of organic reactions, including the synthesis of nitrostyrenes. rsc.orgresearchgate.netnih.gov These clays possess both Brønsted and Lewis acidic sites, which can catalyze the condensation reaction. researchgate.net Their use simplifies the work-up procedure, as the catalyst can be easily removed by filtration and potentially reused. researchgate.net

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. In the context of the Henry reaction, chiral organocatalysts can be employed to achieve enantioselective synthesis of β-nitro alcohols. While the subsequent dehydration to the nitroalkene typically removes the chiral center, the use of organocatalysts can still offer advantages in terms of mild reaction conditions and high yields. Various organocatalysts, such as chiral amines and their derivatives, have been successfully used to promote Henry reactions. rsc.org

Metal Catalysts: A wide array of metal catalysts, including copper, zinc, and rare-earth metal complexes, have been developed for the Henry reaction. These catalysts can offer high levels of stereocontrol in the formation of the β-nitro alcohol intermediate. researchgate.net Furthermore, some metal catalysts can promote the direct formation of the nitroalkene from the aldehyde and nitroalkane. For example, copper(II) salts have been used to promote the selective synthesis of β-nitrostyrenes from styrenes. scienceopen.com

Below is a table summarizing the application of different catalytic systems in nitrostyrene synthesis.

| Catalyst Type | Examples | Advantages |

| Montmorillonite Clay | K-10, KSF | Heterogeneous, reusable, environmentally friendly, simple work-up. nih.govresearchgate.netnih.gov |

| Organocatalysts | Chiral amines, Proline derivatives | Mild reaction conditions, potential for asymmetric synthesis. rsc.org |

| Metal Catalysts | Copper(II) acetate, Zinc complexes | High yields, potential for stereocontrol. |

Microwave-Assisted Synthesis Enhancements for Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a method to accelerate chemical reactions. The application of microwave irradiation to the Henry reaction can dramatically reduce reaction times, often from hours to minutes. scirp.org This rapid heating can also lead to higher yields and cleaner reactions by minimizing the formation of side products.

Solvent-free microwave-assisted Henry reactions have been reported, further enhancing the green credentials of this methodology. In the synthesis of this compound, employing microwave irradiation could significantly improve the efficiency of the condensation step, making it a more time- and energy-efficient process. The synthesis of benzodioxole precursors has also been shown to be accelerated by microwave assistance. rsc.org

The following table compares conventional heating with microwave-assisted synthesis for similar reactions.

| Method | Reaction Time | Yield |

| Conventional Heating | Hours to days | Moderate to good |

| Microwave-Assisted | Minutes | Good to excellent scirp.org |

Stereoselective Synthetic Pathways for Olefinic Isomers

The double bond in this compound can exist as either the (E) or (Z) isomer. The stereochemical outcome of the condensation-elimination reaction can be influenced by the reaction conditions. Generally, the (E)-isomer is the thermodynamically more stable product and is often formed preferentially under thermodynamic control. rsc.org

However, it is possible to influence the E/Z ratio. For example, the choice of base and solvent can play a role in the stereoselectivity of the elimination step. In some cases, the (Z)-isomer can be formed as the major product under kinetic control. Photoisomerization using UV light can also be a method to convert the (E)-isomer to the (Z)-isomer, although this is not always efficient. The separation of (E) and (Z) isomers can often be achieved by chromatographic techniques. scienceopen.com Theoretical studies have also been conducted to understand the different reactivity of (E)- and (Z)-β-nitrostyrenes. While specific stereoselective methods for this compound are not extensively reported, the general principles of stereocontrol in elimination reactions can be applied to selectively synthesize the desired olefinic isomer.

Green Chemistry Approaches and Sustainable Synthetic Routes

The synthesis of this compound, traditionally achieved through the Henry condensation of 5-methoxy-1,3-benzodioxole-4-carbaldehyde (myristicinaldehyde) with nitroethane, often involves the use of volatile organic solvents and strong bases, posing environmental and safety concerns. In response, green chemistry principles are being applied to develop more sustainable synthetic routes. These approaches focus on minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.

Key green strategies applicable to the synthesis of this and related nitrostyrenes include:

Solvent-Free or Aqueous Conditions: Replacing traditional organic solvents with water or conducting reactions under solvent-free conditions significantly reduces volatile organic compound (VOC) emissions. The Henry reaction, for instance, can be facilitated in aqueous media or by grinding the reactants together without any solvent, often with the aid of a solid catalyst.

Use of Solid Catalysts: Heterogeneous catalysts, such as basic zeolites, hydrotalcites, or functionalized silicas, offer advantages over homogeneous catalysts. They can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and minimizing waste generation. This approach avoids complex work-up procedures and reduces the environmental impact.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. nih.gov These techniques can enhance the Henry condensation, often resulting in higher yields and cleaner product formation compared to conventional heating methods. nih.gov

Bio-catalysis: While not yet specifically documented for this compound, the use of enzymes (e.g., nitroaldolases) for the formation of nitroalkenes represents a promising green alternative. Biocatalysis operates under mild conditions (neutral pH, ambient temperature) in aqueous environments, offering high selectivity and minimizing the formation of byproducts.

These green chemistry approaches aim to make the synthesis of this compound more environmentally benign, aligning with the growing demand for sustainable practices in chemical manufacturing.

Derivatization Strategies of this compound

The structure of this compound offers several sites for chemical modification, enabling the synthesis of a wide range of derivatives. These derivatization strategies are primarily focused on the nitropropene side chain and the benzodioxole ring system, allowing for the systematic investigation of structure-activity relationships.

The nitropropene group is a versatile functional handle that can be transformed into various other moieties. The most common transformation is the reduction of the nitro group to an amine, which is a key step in the synthesis of many related compounds.

Reduction to Primary Amine: The reduction of the nitroalkene can yield the corresponding primary amine, 4-methoxy-6-(2-aminopropyl)-1,3-benzodioxole. This transformation is typically achieved using powerful reducing agents.

Common Reducing Agents for Nitroalkene Reduction

| Reducing Agent | Reaction Conditions | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | A powerful, non-selective reducing agent. |

| Borane (B79455) complexes (e.g., BH₃·THF) | THF | Offers different selectivity compared to metal hydrides. |

| Catalytic Hydrogenation (H₂) | Metal catalysts (e.g., Pd, Pt, Ni) | Can be highly effective but may require high pressure. |

These reduction methods provide a pathway to the corresponding phenethylamine (B48288) derivatives, which are a common scaffold in medicinal chemistry. The choice of reducing agent can be critical to avoid side reactions and achieve the desired product in high yield. organic-chemistry.org

The aromatic benzodioxole ring is another key site for modification. The existing methoxy (B1213986) and methylenedioxy groups direct the position of further substitutions, typically through electrophilic aromatic substitution reactions. However, the methylenedioxy bridge itself can be sensitive to strongly acidic conditions.

Potential modifications include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule.

Nitration: Further nitration of the aromatic ring is possible, though conditions must be carefully controlled to avoid oxidation of the existing functional groups.

Formylation: Reactions such as the Vilsmeier-Haack or Duff reaction can introduce an aldehyde group onto the ring, providing a handle for further derivatization. mdpi.com

Alkylation/Acylation: Friedel-Crafts reactions can be used to add alkyl or acyl groups, although the electron-rich nature of the ring can lead to multiple substitutions if not carefully managed.

Modifying the benzodioxole ring allows for fine-tuning of the molecule's properties, which is crucial for developing analogs with specific biological activities. ijpsr.com

The design and synthesis of analogs of this compound are essential for conducting structure-activity relationship (SAR) studies. SAR investigations aim to understand how specific structural features of a molecule contribute to its biological activity, guiding the development of more potent and selective compounds.

Systematic modifications are typically made to three key regions of the molecule:

The Aromatic Ring Substituents:

The position and nature of the alkoxy groups can be varied. For example, the methoxy group at the 4-position could be shifted or replaced with other alkyl ethers (ethoxy, propoxy) to probe the impact of steric bulk.

The methylenedioxy bridge can be opened or expanded to a larger ring (e.g., ethylenedioxy).

The Propenyl Side Chain:

The length of the alkyl chain can be altered (e.g., replacing the propyl with ethyl or butyl).

The double bond can be saturated to produce the corresponding nitropropyl derivative.

The methyl group on the propene chain can be removed or replaced with other small alkyl groups.

The Nitro Group:

The nitro group can be replaced with other electron-withdrawing groups, such as a cyano (-CN) or sulfonyl (-SO₂R) group, to evaluate the importance of the nitro functionality.

By synthesizing and evaluating a library of such analogs, researchers can build a comprehensive SAR model. nih.gov This model helps to identify the key pharmacophoric elements required for activity and can guide the design of new molecules with improved properties. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Methoxy-1,3-benzodioxole-4-carbaldehyde (myristicinaldehyde) |

| Nitroethane |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 6 2 Nitro 1 Propenyl 1,3 Benzodioxole

Reaction Pathways of the Nitroalkene Functionality

The nitroalkene moiety is the most reactive site in the molecule, susceptible to a variety of chemical transformations. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the alkene electrophilic, making it a prime target for nucleophilic attack. Furthermore, the nitro group itself can undergo redox reactions.

Nucleophilic Additions to the Activated Double Bond

The most characteristic reaction of β-nitrostyrenes, including 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole, is the conjugate or Michael addition of nucleophiles to the activated double bond. A wide range of nucleophiles, including carbanions, amines, thiols, and alcohols, can add to the electrophilic β-carbon.

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon of the nitroalkene, leading to the formation of a resonance-stabilized nitronate anion intermediate. Subsequent protonation of this intermediate yields the final addition product. The presence of the electron-donating methoxy (B1213986) and methylenedioxy groups on the aromatic ring of this compound can influence the electrophilicity of the double bond. Studies on analogous β-methyl-β-nitrostyrenes have shown that electron-donating groups on the aromatic ring can decrease the electrophilicity of the nitrostyrene (B7858105), potentially slowing down the rate of nucleophilic attack. chemrxiv.org

A variety of nucleophiles have been shown to react with nitrostyrenes in Michael-type additions. For instance, the addition of thiols like cysteine to β-nitrostyrene derivatives proceeds to form nucleophilic adducts. koreascience.kr Similarly, carbon nucleophiles derived from active methylene (B1212753) compounds are common Michael donors. wikipedia.org

| Nucleophile Type | Example | Product Type |

| Carbon | Dimethyl malonate | γ-Nitro ester |

| Nitrogen | Pyrrolidine | γ-Nitro amine |

| Sulfur | Cysteine | Thioether adduct |

Redox Chemistry and Associated Transformations of the Nitro Group

The nitro group of this compound can be reduced to various other nitrogen-containing functional groups, significantly expanding its synthetic utility. The specific product obtained depends on the reducing agent and the reaction conditions.

Common reduction pathways for conjugated nitroalkenes include:

Reduction to Nitroalkanes: The double bond can be selectively reduced, leaving the nitro group intact, to yield the corresponding nitroalkane. Reagents like sodium borohydride (B1222165) are often used for this transformation. mdma.ch The reduction of various nitrostyrenes to nitroalkanes has been achieved using ammonia (B1221849) borane (B79455) in deep eutectic solvents, offering a greener alternative to traditional methods. d-nb.infobeilstein-journals.org

Reduction to Amines: Complete reduction of the nitro group leads to the formation of the corresponding primary amine. This is a synthetically important transformation. A variety of reducing systems can be employed, including catalytic hydrogenation (e.g., using Pd/C) or metal-based reducing agents.

Reduction to Hydroxylamines and Oximes: Partial reduction of the nitro group can yield N-substituted hydroxylamines or oximes. mdma.ch

The choice of reducing agent is crucial for achieving the desired product selectivity. For example, while strong reducing agents might lead to the amine, milder conditions can favor the formation of the nitroalkane or hydroxylamine.

| Reducing Agent/Conditions | Product Functional Group |

| Sodium Borohydride | Nitroalkane |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary Amine |

| Ammonia Borane | Nitroalkane |

Transformations Involving the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole (or methylenedioxyphenyl) ring is a relatively stable aromatic system. However, under certain conditions, it can undergo transformations such as ring-opening or rearrangement.

Ring-Opening Reactions

The metabolic transformation of compounds containing the 1,3-benzodioxole moiety, such as the structurally related natural product myristicin (B1677595), provides insight into potential ring-opening pathways. wikipedia.orgnih.govmdpi.comtdl.orgmdpi.com In biological systems, the metabolism of myristicin can lead to the oxidation of the methylenedioxy group, resulting in the formation of catechols (1,2-dihydroxybenzene derivatives). wikipedia.orgnih.govmdpi.comtdl.orgmdpi.com This process is often mediated by cytochrome P450 enzymes. wikipedia.orgnih.govmdpi.comtdl.orgmdpi.com

This metabolic ring-opening suggests that the 1,3-benzodioxole ring in this compound could be susceptible to oxidative cleavage under specific chemical conditions, potentially yielding catechol derivatives.

Dissociation and Rearrangement Processes

While the 1,3-benzodioxole ring itself is generally stable, the substituents on the ring can influence its reactivity and potentially lead to rearrangements. For instance, the isomerization of the allyl group in safrole (a related 1,3-benzodioxole derivative) to a propenyl group to form isosafrole is a well-known rearrangement reaction. Although this compound already possesses a propenyl group, this highlights the potential for reactivity at the side chain which could, under certain conditions, involve the ring system.

Reaction Kinetics and Thermodynamic Considerations of Key Reactions

For Michael additions, the reaction is often thermodynamically favorable due to the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. youtube.com The rate of the reaction can be influenced by the electronic effects of the substituents on the nitrostyrene. Electron-donating groups on the aromatic ring, such as the methoxy and methylenedioxy groups in the target compound, can decrease the electrophilicity of the β-carbon and thus reduce the reaction rate compared to unsubstituted or electron-withdrawn nitrostyrenes. chemrxiv.org

Thermodynamically, the reduction of the nitro group is generally a highly exothermic process. The specific thermodynamic parameters, such as the enthalpy and entropy of reaction, will depend on the reducing agent and the final product.

| Reaction Type | General Kinetic Factors | General Thermodynamic Factors |

| Michael Addition | Nucleophile strength, solvent polarity, electronic effects of substituents | Favorable due to C-C sigma bond formation |

| Nitro Group Reduction | Strength of reducing agent, reaction temperature | Generally exothermic |

Mechanistic Insights into Transformations of this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed mechanistic studies concerning the specific chemical transformations of this compound are not publicly documented. While the synthesis and reduction of similar nitrostyrenes are generally understood processes in organic chemistry, specific investigations into the reaction pathways, transition states, and intermediates for this particular compound have not been published in accessible scholarly articles or databases.

General chemical principles suggest that the reduction of the nitroalkene group in this compound, a common transformation for this class of compounds, would likely proceed through a complex series of electron and proton transfer steps. The specific nature of these steps, however, is influenced by a variety of factors including the choice of reducing agent (such as lithium aluminum hydride or catalytic hydrogenation), solvent, temperature, and the electronic effects of the substituted benzodioxole ring. Without dedicated mechanistic studies, any description of the reaction pathway would be speculative and based on analogies to other, potentially dissimilar, molecules.

Similarly, other potential transformations, such as isomerization of the propenyl double bond or reactions involving the aromatic ring, lack specific mechanistic data for this compound. The electronic and steric influence of the methoxy and methylenedioxy substituents on the benzodioxole ring would undoubtedly play a significant role in the reactivity and mechanism of any such transformation. However, in the absence of empirical or computational studies, a scientifically rigorous account of these mechanisms cannot be provided.

Therefore, the section on "Mechanistic Studies of Specific Chemical Transformations" cannot be completed at this time due to a lack of available research findings. Further experimental and theoretical investigation is required to elucidate the intricate details of how this compound behaves on a molecular level during chemical reactions.

Advanced Analytical Characterization of 4 Methoxy 6 2 Nitro 1 Propenyl 1,3 Benzodioxole and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole. These methods offer a deep dive into the molecular framework, enabling the precise identification and characterization of the compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in ¹H NMR spectra of benzodioxole derivatives, the two protons of the O-CH₂-O group typically appear as a singlet peak around 6.13 ppm. nih.gov Similarly, the ¹³C NMR spectrum shows characteristic signals for the carbonyl group and aliphatic carbons. nih.gov

However, for a complex molecule like this compound, advanced NMR techniques such as 2D NMR are often necessary for unambiguous structural assignment. harvard.edu 2D NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between different nuclei, helping to piece together the connectivity of the molecular structure. harvard.edu COSY spectra identify protons that are coupled to each other, while HSQC spectra correlate protons with their directly attached carbon atoms.

Solid-state NMR can provide valuable information about the conformation and packing of molecules in the solid state, which can differ from their solution-state structures. This is particularly relevant for understanding the crystalline forms of this compound and its derivatives.

A summary of typical NMR data for benzodioxole derivatives is presented below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~12 | Singlet | -COOH |

| ¹H | ~6.13 | Singlet | O-CH₂-O |

| ¹H | 3.40-3.78 | - | -CH₂-COOH |

| ¹³C | ~195, ~171 | - | Carbonyl (C=O) |

| ¹³C | 37-51 | - | Aliphatic Carbon |

This table is interactive. You can sort and filter the data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.com These two techniques are often complementary. thermofisher.com

For this compound, FT-IR and Raman spectroscopy are crucial for identifying key functional groups:

Nitro Group (NO₂): The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic. In nitro compounds, the asymmetric stretch (νasNO₂) typically appears in the region of 1580 ± 80 cm⁻¹, while the symmetric stretch (νsNO₂) is found around 1400 ± 40 cm⁻¹. orientjchem.org For 5-nitro-1,3-benzodioxole, these have been observed at 1609 cm⁻¹ (IR) and 1437 cm⁻¹ (IR) / 1430 cm⁻¹ (Raman) respectively. orientjchem.org

Benzodioxole Ring: The C-O-C stretching vibrations of the dioxole ring are expected in the regions of 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹. scispace.com

Alkene Group (C=C): The C=C stretching vibration of the propenyl group will also have a characteristic signal.

Methoxy (B1213986) Group (O-CH₃): The C-H stretching and bending vibrations of the methoxy group can also be identified.

Conformational studies can also be performed using vibrational spectroscopy, as different conformations of a molecule can give rise to distinct vibrational spectra. scispace.com

Key vibrational frequencies for related compounds are summarized below:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) |

| NO₂ | Asymmetric Stretch | 1609 | - |

| NO₂ | Symmetric Stretch | 1437 | 1430 |

| C-O-C | Asymmetric Stretch | ~1224 | - |

| C-O-C | Symmetric Stretch | 1036-1171 | 1028-1051 |

This table is interactive. You can sort and filter the data.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. najah.edu This technique is essential for confirming the molecular formula of this compound and for identifying any derivatives or impurities present in a sample. najah.edu

In HRMS, the mass of a molecule is measured to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. For example, the exact mass of a compound can be calculated based on its chemical formula and compared to the experimentally measured mass to confirm its identity. najah.edu

When coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), mass spectrometry becomes a powerful tool for analyzing complex mixtures. The chromatographic step separates the components of the mixture, and the mass spectrometer then provides mass information for each separated component, allowing for their identification. This is particularly useful for identifying reaction byproducts or degradation products of this compound.

Chromatographic Separation Methodologies for Purity Assessment and Isomer Differentiation

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture. For this compound, these methods are vital for assessing its purity and for separating and quantifying any isomers that may be present.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. scispace.com The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for each component.

GC-MS is well-suited for the purity assessment of this compound, as it can detect and identify even trace amounts of impurities. By comparing the retention time and mass spectrum of the main peak with that of a known standard, the identity and purity of the compound can be confirmed. The relative peak areas in the chromatogram can be used to quantify the purity of the sample.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. sielc.com It is particularly useful for compounds that are not volatile enough for GC analysis or that are thermally unstable.

For this compound, HPLC is an excellent method for separating potential isomers. Isomers, which have the same molecular formula but different structural arrangements, can have different chemical and physical properties. The separation of isomers is often crucial in pharmaceutical and chemical analysis.

Different types of HPLC columns, such as those based on reversed-phase or normal-phase chromatography, can be employed to achieve the desired separation. nacalai.com For instance, columns with stationary phases that can engage in π-π interactions are often effective for separating aromatic isomers. nacalai.com Once separated, the isomers can be quantified by measuring the area under their respective peaks in the chromatogram. Chiral HPLC can be used for the separation of enantiomers if the molecule is chiral. phenomenex.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively determine the macroscopic properties of the material. While a specific crystal structure for this compound is not publicly available, analysis of closely related nitro-benzodioxole derivatives provides significant insight into the expected solid-state conformation and molecular geometry.

A relevant example is the structural analysis of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. nih.gov In this derivative, the benzodioxole ring system is observed to be nearly planar. nih.gov The dioxolene ring component typically adopts a slight envelope conformation. nih.gov A key structural feature in these types of molecules is the orientation of the nitro group relative to the aromatic ring. Due to steric hindrance and electronic effects, the nitro group is often rotated out of the plane of the benzene (B151609) ring. In the case of the aforementioned malononitrile (B47326) derivative, this rotation angle was found to be 29.91 (16)°. nih.gov

The crystal packing in such derivatives is often governed by a network of weak intermolecular interactions, such as C—H⋯O hydrogen bonds, which can link adjacent molecules to form specific motifs and higher-order supramolecular structures. nih.gov These interactions are crucial for the stability of the crystal lattice. The data obtained from such crystallographic studies are fundamental for computational modeling, understanding structure-activity relationships, and for the quality control of solid-state materials.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H5N3O4 |

| Crystal System | Data Not Available in Abstract |

| Space Group | Data Not Available in Abstract |

| Benzodioxole Ring Deviation | Nearly planar (max deviation 0.0562 (10) Å) |

| Dioxolene Ring Conformation | Envelope |

| Nitro Group Dihedral Angle (relative to aryl ring) | 29.91 (16)° |

| Key Intermolecular Interactions | C—H⋯O |

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity

While this compound is an achiral molecule, its derivatives, particularly those resulting from the reduction of the nitropropenyl group to a nitropropyl or aminopropyl moiety, possess a stereogenic center. The synthesis of these chiral derivatives often results in racemic or diastereomeric mixtures. Consequently, the development of robust analytical methods for separating and quantifying these stereoisomers is critical for quality control and for studying the stereospecific properties of the individual isomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the enantiomeric and diastereomeric resolution of benzodioxole derivatives. nih.govmdpi.com The success of this technique relies on the selection of an appropriate Chiral Stationary Phase (CSP). CSPs based on macrocyclic glycopeptides, such as the ovomucoid-based Ultron ES-OVM, have demonstrated high efficiency in separating complex stereoisomers of benzodioxole-containing compounds. nih.gov

A validated chiral HPLC method for a complex benzodioxole derivative, a key intermediate in the synthesis of Tadalafil, highlights the capabilities of this technique. nih.gov The method allowed for the baseline separation of four stereoisomers (two pairs of enantiomers) in under 12 minutes. nih.gov The method's specificity and sensitivity make it suitable for quality control, capable of detecting and quantifying minute amounts of undesired stereoisomeric impurities. nih.gov The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, along with parameters like column temperature and flow rate, are optimized to achieve the desired separation. nih.gov

Theoretical and Computational Chemistry Studies on 4 Methoxy 6 2 Nitro 1 Propenyl 1,3 Benzodioxole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. banglajol.info For 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole, methods such as DFT with Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with basis sets like 6-311++G(d,p) are utilized to optimize the molecular geometry and compute various electronic parameters. banglajol.infoiosrjournals.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. researchgate.net The electronic properties derived from these calculations, such as orbital energies and charge distributions, are crucial for predicting the molecule's chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org The energy of the HOMO (EHOMO) is indicative of the molecule's electron-donating ability, whereas the energy of the LUMO (ELUMO) reflects its electron-accepting tendency. taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is therefore more chemically reactive. thaiscience.info For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group significantly influence the energies of the frontier orbitals. The nitro group, in particular, tends to lower both the HOMO and LUMO energies. taylorandfrancis.com

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's reactivity. These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and electrophilicity index (ω = μ²/2η, where μ is the chemical potential). thaiscience.info

| Parameter | Definition | Predicted Value (eV) - Hypothetical | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 | A smaller gap indicates higher reactivity. thaiscience.info |

| Chemical Hardness (η) | (I-A)/2 | 2.0 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ²/2η | 5.06 | Quantifies the ability to accept electrons. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. semanticscholar.org

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the benzodioxole moiety, making these areas the most likely sites for interaction with electrophiles. thaiscience.infomdpi.com Conversely, the hydrogen atoms of the propenyl chain and the methyl group would likely exhibit positive potential. This detailed charge mapping helps in understanding intermolecular interactions, such as hydrogen bonding. nsf.gov

In addition to MEP, Mulliken population analysis provides a quantitative measure of the net charge on each atom in the molecule. banglajol.info This analysis typically reveals that electronegative atoms like oxygen carry a partial negative charge, while carbon and hydrogen atoms can be either partially positive or negative depending on their bonding environment. banglajol.inforesearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua These simulations provide detailed information about the conformational flexibility and intermolecular interactions of this compound. By simulating the molecule's behavior in different environments (e.g., in a solvent), MD can reveal the most stable conformations and the dynamics of transitions between them. nih.gov

The conformational landscape of the molecule is of particular interest, especially regarding the rotation around the single bonds in the 2-nitro-1-propenyl side chain. MD simulations can identify the preferred dihedral angles and the energy barriers for rotation, which are crucial for understanding how the molecule might fit into a biological receptor site. nih.gov

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For a molecule like this, which contains an aromatic ring system, π-stacking interactions with other aromatic molecules are expected to be a significant cohesive force. nsf.govresearchgate.net The simulations can also model hydrogen bonding and other non-covalent interactions that govern how molecules aggregate in the solid state or interact with biological targets. researchgate.netnih.gov

In Silico Prediction of Reaction Energetics and Pathways

Computational chemistry allows for the in silico prediction of reaction energetics and the elucidation of potential reaction pathways. By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures and determine the activation energies.

For this compound, theoretical studies could investigate reactions involving the nitropropenyl group, which is a versatile functional group. For example, the reduction of the nitro group to an amine or addition reactions across the carbon-carbon double bond are plausible transformations. DFT calculations can be employed to model the reaction coordinates for these processes, providing a step-by-step view of the chemical transformation. Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism under specific conditions.

Computational Spectroscopic Data Prediction and Validation

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation. iosrjournals.org Computational methods can accurately calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. iosrjournals.org By assigning the calculated vibrational modes to the experimental spectral bands, a deeper understanding of the molecule's vibrational properties can be achieved.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The agreement between the calculated and experimental spectra serves as a strong validation of the computationally derived molecular structure. banglajol.info Discrepancies between the predicted and observed data can point to specific structural features or environmental effects not accounted for in the computational model.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a protein or other biological macromolecule. nih.gov

The process involves placing the ligand into the active site of the target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.net A lower binding energy indicates a more favorable and stable interaction. researchgate.netfip.org These predictions help identify potential biological targets and guide the design of more potent molecules. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

| Biological Target (Hypothetical) | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Implication |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Anti-inflammatory activity |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -7.9 | Neurological activity |

| P-glycoprotein (P-gp) | 4Q9H | -9.1 | Influence on drug transport |

| Cytochrome P450 2D6 | 2F9Q | -8.2 | Metabolic stability |

Interactions with Biological Systems: Mechanistic and Cellular Studies Non Human

Investigations into Antimicrobial Activity Mechanisms

Antibacterial Efficacy and Mode of Action (e.g., Quorum Sensing Inhibition, effects on multidrug-resistant strains)

4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole, also known as Nitropropenyl benzodioxole (NPBD), demonstrates broad-spectrum antibacterial activity, with pronounced efficacy against Gram-positive bacteria. researchgate.net Its bactericidal action extends to antibiotic-resistant strains, slowly replicating cells, and dormant cells. researchgate.net Notably, long-term exposure to NPBD did not appear to induce resistant or drug-tolerant phenotypes. researchgate.net

The primary mechanism of its antibacterial action is not directed at conventional targets like cell wall integrity, protein synthesis, or DNA transcription. nih.govopenmedicinalchemistryjournal.com Instead, NPBD functions as a tyrosine mimetic, enabling it to competitively inhibit bacterial protein tyrosine phosphatases (PTPs). nih.gov This inhibition disrupts essential signaling pathways crucial for bacterial survival and virulence. researchgate.net Furthermore, NPBD acts as a thiol oxidant, and its bactericidal activity can be reduced in the presence of thiols, confirming that the induction of oxidative stress contributes to its lethality. researchgate.net

While not explicitly defined as a quorum sensing (QS) inhibitor in the reviewed literature, NPBD effectively inhibits several PTP-associated bacterial virulence factors that are often regulated by QS systems. nih.gov These inhibitory actions include suppressing endospore formation in Bacillus cereus, reducing prodigiosin (B1679158) secretion in Serratia marcescens, impeding motility in Proteus spp., and decreasing the adherence and invasion of mammalian cells by Yersinia enterocolitica. nih.gov By targeting these virulence mechanisms, NPBD disrupts bacterial coordination and pathogenicity, which is a key outcome of anti-quorum sensing strategies. nih.gov

Table 1: Antibacterial Activity of this compound (NPBD) Against Various Bacterial Species| Bacterial Species | Gram Status | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Yersinia enterocolitica | Gram-Negative | 16 | researchgate.net |

| Gram-positive bacteria (general) | Gram-Positive | Generally high activity | researchgate.net |

| Enteric Gram-negative rods (general) | Gram-Negative | Generally least activity | researchgate.net |

Antifungal Activity and Target Identification (e.g., Inhibition of Tyrosine Phosphatases, Redox Modulation, Effect on Fungal Growth and Morphology)

NPBD exhibits potent, broad-spectrum fungicidal activity against a wide array of phylogenetically diverse saprophytic, commensal, and parasitic fungi. nih.govnih.gov Its efficacy profile is comparable to established antifungal agents such as Amphotericin B and Miconazole. nih.gov A significant advantage of NPBD is that it does not appear to induce resistant or drug-tolerant strains in major pathogens even after long-term exposure. nih.gov The compound is rapidly fungicidal, including against non-replicating vegetative forms and microconidia. nih.gov

The antifungal mechanism of NPBD is multifaceted, targeting fundamental cellular processes. It acts as a potent redox-thiol oxidant, disrupting the redox homeostasis in fungal cells. nih.gov Fungi rely on cysteine-containing molecules like glutathione (B108866) as major redox buffers; NPBD's ability to oxidize these thiol groups leads to significant oxidative stress. nih.gov Concurrently, NPBD functions as an inhibitor of cysteine-based protein tyrosine phosphatases (PTPs). nih.gov These enzymes are critical for regulating a host of signaling pathways that control cell growth, development, morphogenesis, and stress responses. nih.gov By disrupting these integrated phosphate (B84403) signaling and redox networks, NPBD triggers cell death. nih.gov

Table 2: Antifungal Spectrum of this compound (NPBD)| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Reference |

|---|---|---|

| Aspergillus fumigatus | 4–8 | nih.gov |

| Aspergillus flavus | 4–8 | nih.gov |

| Aspergillus niger | 4–8 | nih.gov |

| Candida albicans | 4–8 | nih.gov |

| Candida glabrata | 4–8 | nih.gov |

| Candida krusei | 4–8 | nih.gov |

| Cryptococcus neoformans | 2–4 | nih.gov |

| Scedosporium apiospermum | 2 | nih.gov |

| Rhizopus oryzae | 4 | nih.gov |

| Trichophyton rubrum | >32 | nih.gov |

In Vitro Cytotoxicity and Antiproliferative Effects on Non-Human Cell Lines

The broader class of compounds to which NPBD belongs, nitroalkenyl benzenes (NABs), has demonstrated antiproliferative and cytotoxic effects in non-human cellular models. Studies have shown that NAB derivatives can induce apoptosis in rat tumour cells. nih.gov Additionally, related 1,3-benzodioxole (B145889) peptidyl derivatives were reported to inhibit sarcoma in albino mice, indicating potential for antiproliferative activity in vivo. openmedicinalchemistryjournal.com

Mechanistic Basis of Cellular Interactions (e.g., Microtubule Assembly Inhibition, Enzyme Binding)

The primary mechanistic basis for the cellular activity of NPBD is its function as an enzyme inhibitor. nih.govnih.gov As a tyrosine mimetic, it is a competitive inhibitor of protein tyrosine phosphatases (PTPs). nih.gov The nitropropenyl group is essential for this activity, as it facilitates the oxidation of the catalytic cysteinyl residue within the active site of these enzymes. researchgate.netnih.gov This interaction is reversible, as the enzyme's activity can be restored in the presence of reducing agents like mercaptoethanol. researchgate.netnih.gov This targeted enzyme binding disrupts cellular signaling pathways that are dependent on tyrosine phosphorylation, leading to the observed biological effects. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Responses

Structure-activity relationship (SAR) studies of NPBD and related nitroalkenylbenzene derivatives have identified key molecular features essential for their biological activity.

The Nitroalkenyl Side Chain : The nitropropenyl (–CH=C(CH₃)NO₂) side chain is more critical for antimicrobial activity than the corresponding nitroethenyl (–CH=CHNO₂) group. nih.gov The greater negative redox potential of the propenyl side chain correlates positively with its antibacterial activity. nih.gov This side chain is proposed to be essential for the inhibition of PTPs. researchgate.net

Substituents on the Benzene (B151609) Ring : The nature and position of substituents on the benzene ring significantly modify the compound's enzymatic, antimicrobial, and anti-tumour activities. researchgate.netnih.gov

Electrophilicity : The enzymatic inhibitory activity of these compounds increases with their electrophilicity, which facilitates the oxidation of the target cysteine residue in enzymes. researchgate.netnih.gov

Interaction with Specific Biological Targets (e.g., Enzymes, Receptors in cellular models)

The primary and most well-defined biological targets of NPBD are cysteine-based protein tyrosine phosphatases (PTPs). nih.govnih.gov It acts as a competitive inhibitor, mimicking the structure of tyrosine to bind to the enzyme's active site. nih.govnih.gov Specific PTPs inhibited by NPBD include the human PTP1B and the bacterial virulence factor YopH (from Yersinia). nih.gov It also shows some activity against CDC45 but does not specifically inhibit the dual-specificity phosphatase CD45. nih.govnih.gov The mechanism of inhibition involves the reversible oxidation of a critical cysteine residue in the catalytic site of the phosphatase, such as Cys215 in PTP1B. nih.gov This targeted interaction makes PTPs and related redox-thiol molecules selective and complementary targets for the biological activity of NPBD. nih.gov

Enzymatic Inhibition Kinetics and Specificity

Similarly, detailed studies on the enzymatic inhibition kinetics and specificity of this compound are not present in the available scientific literature. Consequently, data regarding its potential inhibitory effects on specific enzymes, the type of inhibition (e.g., competitive, non-competitive), and key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have not been determined or reported.

Bioavailability and Metabolism Studies in Non-Human Biological Systems

The bioavailability and metabolic fate of this compound in non-human biological systems have not been the subject of published scientific investigation. Research into its absorption, distribution, and excretion profiles is not available.

Studies on the in vitro enzymatic degradation of this specific compound by microsomal preparations or other enzymatic systems have not been reported. While the metabolism of other nitroaromatic compounds has been studied, indicating that nitroreduction can be a metabolic pathway, specific data for this compound is absent. psu.edu Likewise, there are no published studies on the microbial transformation of this compound.

| Research Area | Findings |

| Binding Studies | No data available. |

| Ligand-Target Interactions | No data available. |

| Enzymatic Inhibition Kinetics | No data available. |

| Enzymatic Inhibition Specificity | No data available. |

| In Vitro Enzymatic Degradation | No data available. |

| Microbial Transformation | No data available. |

Environmental Fate and Degradation Pathways of the Compound

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole, photolysis and hydrolysis are the most probable abiotic degradation pathways.

Photolysis: The nitrostyrene (B7858105) structure within the molecule suggests a potential for photodegradation. Nitrostyrenes are known to undergo photochemical transformations upon exposure to ultraviolet (UV) radiation. wku.edu One documented reaction is the [2+2] photocycloaddition, where the double bond of the propenyl group reacts with other unsaturated molecules or dimerizes. nih.govtum.de Irradiation of β-nitrostyrene derivatives can also lead to rearrangements, forming oximes, or fragmentation into smaller molecules like aldehydes and carboxylic acids. wku.eduiupac.org The presence of the benzodioxole ring and the methoxy (B1213986) group may influence the electronic properties of the chromophore, potentially affecting the rate and products of photolysis. For instance, some photochemical transformations of nitrostyrenes have been shown to proceed via the formation of a tribromomethyl radical, followed by a denitrative elimination. mdpi.com

Hydrolysis: The nitroalkene part of the molecule is susceptible to hydrolysis, particularly under acidic or basic conditions. While tertiary nitroalkanes are resistant to hydrolysis due to the absence of an alpha-hydrogen, the propenyl group in this compound could potentially undergo hydration across the double bond, followed by further reactions. epa.gov The stability of conjugated nitroalkenes to hydrolysis can vary, but this pathway could contribute to the transformation of the parent compound in aqueous environments.

A summary of potential abiotic degradation pathways is presented in Table 1.

Table 1: Potential Abiotic Degradation Pathways

| Degradation Mechanism | Reactive Moiety | Potential Transformation Products |

|---|---|---|

| Photolysis | Nitrostyrene | Cyclobutane derivatives, Oximes, Benzaldehydes, Carboxylic acids |

Biotic Degradation Processes (e.g., Microbial Metabolism in Aquatic and Terrestrial Systems)

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The biodegradation of this compound is likely to proceed through the metabolism of its nitroaromatic and methylenedioxyphenyl components.

Aerobic Degradation: In aerobic environments, bacteria have evolved various strategies to degrade nitroaromatic compounds. researchgate.net These pathways can involve either the removal of the nitro group as nitrite (B80452) or its reduction. dtic.milannualreviews.org Dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group. nih.gov Alternatively, the nitro group can be reduced to a hydroxylamine, which can then be rearranged to a hydroxylated compound, priming the ring for cleavage. nih.gov For compounds similar to the nitrotoluene moiety, initial oxidation of the methyl group (in this case, the propenyl group) can occur, leading to the formation of corresponding alcohols and carboxylic acids, which are then further metabolized. nih.govasm.org

Anaerobic Degradation: Under anaerobic conditions, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group. nih.gov A variety of anaerobic bacteria, including sulfate-reducing bacteria and clostridia, can reduce the nitro group sequentially to nitroso, hydroxylamino, and finally amino groups. dtic.milannualreviews.org The resulting aromatic amines may be more persistent or may undergo further degradation. For some nitroaromatics, complete mineralization to carbon dioxide and water has been observed under specific microbial conditions.

Metabolism of the Benzodioxole Ring: The methylenedioxyphenyl group, found in natural compounds like safrole, can also be metabolized by soil microorganisms. nih.govasm.org Recently, an enzyme was discovered in an actinomycete capable of decomposing the methylenedioxyphenyl group to produce catechols. nih.gov This suggests that the benzodioxole ring of the target compound could be a site for microbial attack.

A summary of potential biotic degradation pathways is presented in Table 2.

Table 2: Potential Biotic Degradation Pathways

| Condition | Degradation Pathway | Key Intermediates/Products |

|---|---|---|

| Aerobic | Dioxygenation and removal of nitro group | Catechols, Nitrite |

| Reduction of nitro group | Hydroxylamines, Amines | |

| Oxidation of propenyl side-chain | Alcohols, Carboxylic acids |

Environmental Persistence and Identification of Transformation Products

The environmental persistence of this compound will be determined by the rates of the aforementioned abiotic and biotic degradation processes. The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation, which could lead to persistence in some environments. nih.gov

Persistence: The persistence of nitroalkanes in the environment is generally considered low due to rapid degradation under most aerobic and anaerobic conditions. epa.gov However, the combination of the nitro group with the aromatic benzodioxole structure may increase its recalcitrance compared to simple nitroalkanes.

Transformation Products: Based on the degradation pathways of related compounds, a number of transformation products can be anticipated.

Amino derivatives: The reduction of the nitro group is a common transformation, leading to the formation of 4-Methoxy-6-(2-amino-1-propenyl)-1,3-benzodioxole. researchgate.net

Hydroxylated compounds: Microbial oxidation can introduce hydroxyl groups onto the aromatic ring, leading to catechol-like structures. eaht.org

Side-chain oxidation products: Oxidation of the propenyl group could yield the corresponding alcohol, aldehyde, or carboxylic acid. nih.gov

Ring-cleavage products: Complete biodegradation would involve the cleavage of the aromatic rings, ultimately leading to simpler organic acids and eventually mineralization to CO2 and H2O. researchgate.net

The identification of these transformation products would require advanced analytical techniques such as mass spectrometry coupled with chromatography.

Methodologies for Environmental Risk Assessment in Non-Ecotoxicity Contexts

Given the limited specific data for this compound, a comprehensive environmental risk assessment would rely on methodologies developed for data-poor chemicals. nih.govnih.govsantos.com

Read-Across Approach: This approach involves using data from structurally similar compounds (analogues) to predict the properties and potential risks of the target chemical. hh-ra.org For this compound, suitable analogues would include other nitrostyrenes, benzodioxole derivatives like safrole, and other nitroaromatic compounds. nih.gov By comparing the structural features and known environmental fate of these analogues, a qualitative or semi-quantitative assessment of the target compound's persistence, bioaccumulation potential, and transformation can be made.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that predict the properties of a chemical based on its molecular structure. acs.orgnih.gov There are established QSAR models that can estimate various environmental fate parameters, such as biodegradability, soil sorption, and bioconcentration factor. europa.eunih.govacs.org These models are trained on large datasets of chemicals with known properties and can provide valuable initial screening-level risk assessments in the absence of experimental data.

Framework for Data-Poor Chemicals: Regulatory bodies have developed frameworks for assessing the risks of chemicals with limited data. These frameworks often employ a tiered approach. An initial screening using QSAR and read-across can be used to prioritize chemicals for further testing. If the initial assessment indicates a potential for concern, more detailed studies may be warranted. This approach allows for a systematic and scientifically-defensible evaluation even when data is scarce. nih.govnih.gov

A summary of these methodologies is presented in Table 3.

Table 3: Methodologies for Environmental Risk Assessment of Data-Poor Chemicals

| Methodology | Description | Application to the Target Compound |

|---|---|---|

| Read-Across | Using data from structurally similar compounds to predict properties. | Utilize data from nitrostyrenes, safrole, and other nitroaromatics to infer environmental fate. |

| QSAR Models | Computational models that predict properties based on chemical structure. | Estimate biodegradability, soil sorption, and bioconcentration to screen for potential risks. |

Future Research Directions and Potential Applications Non Clinical

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole and related nitrostyrenes typically relies on established condensation reactions. However, there is considerable scope for the development of more advanced and efficient synthetic routes. Future research could focus on methodologies that offer improved yields, reduced reaction times, and greater adherence to the principles of green chemistry.

One promising area is the adoption of continuous flow reactors. This technology has been successfully applied to the synthesis of related intermediates, such as 4-methoxy-2-nitroaniline, where it mitigates the risks associated with highly exothermic nitration reactions and improves process control. google.com Applying similar microchannel reactor technology to the synthesis of the title compound could offer enhanced safety and scalability. google.com

Design of Advanced Functional Materials Utilizing the Benzodioxole-Nitropropene Scaffold

The benzodioxole-nitropropene scaffold is a promising platform for the development of advanced functional materials. The presence of multiple nitro groups and an aromatic core in related structures is characteristic of high-energy materials (HEMs). icm.edu.pl Research on polynitro derivatives of alkoxy- and alkylenedioxybenzenes has highlighted their potential as energetic materials, with some showing properties superior to trinitrotoluene (TNT). icm.edu.pl

Future investigations could explore the energetic properties of this compound and its derivatives. By modifying the core structure, it may be possible to design novel materials with tailored thermal stability and energetic performance. The benzodioxole moiety, in particular, is a structural feature found in compounds that have been investigated for such properties. icm.edu.pl

The inherent reactivity of the nitropropene group also allows for polymerization or incorporation into larger macromolecular structures. This could lead to the creation of functional polymers with unique optical, electronic, or thermal properties, leveraging the distinct chemical characteristics of the benzodioxole-nitropropene building block.

Exploration of the Compound's Role as a Versatile Intermediate in Organic Synthesis

The chemical structure of this compound makes it a valuable and versatile intermediate for the synthesis of more complex molecules. The nitroalkene moiety is a highly functionalized group that can undergo a variety of chemical transformations.

Key potential transformations include:

Reduction: The nitro group can be selectively reduced to an amine, providing a pathway to various substituted phenethylamines, which are core structures in many biologically active compounds.

Cyclization Reactions: The nitropropene unit can participate in cyclization reactions to form heterocyclic systems. For instance, reductive cyclization of related nitrostyrenes is a known method for synthesizing indole (B1671886) rings. orgsyn.org

Michael Additions: The electron-withdrawing nature of the nitro group activates the double bond for conjugate additions, allowing for the introduction of a wide range of nucleophiles and the construction of new carbon-carbon and carbon-heteroatom bonds.

Moreover, the benzodioxole ring system itself serves as a crucial scaffold. For example, related benzodioxole aldehydes have been identified as key intermediates in the synthesis of coenzyme Q analogues, demonstrating the utility of this core structure in building complex natural product derivatives. mdpi.comresearchgate.net The title compound could similarly serve as a starting point for the synthesis of novel alkaloids, polycyclic compounds, and other target molecules in organic chemistry.

Emerging Analytical Applications for Advanced Characterization and Detection

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize this compound researchgate.net, emerging methods offer deeper structural and electronic insights.

Advanced analytical research could employ techniques like X-ray crystallography to provide unambiguous determination of the compound's three-dimensional structure and intermolecular interactions in the solid state. nih.gov Such data is invaluable for understanding its physical properties and reactivity.

Furthermore, computational and theoretical methods represent a frontier in chemical analysis. Hirshfeld surface analysis, for example, can be used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern its packing and stability. nih.gov These advanced computational tools, combined with empirical data, can lead to a more comprehensive understanding of the molecule's physicochemical properties and guide the design of new applications. nih.gov

Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| CAS Number | 17055-07-1 |

| IUPAC Name | 4-Methoxy-6-(2-nitroprop-1-en-1-yl)-1,3-benzodioxole |

Q & A

Basic Research Questions

Q. How can structural isomers of 4-methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole be distinguished experimentally?

- Methodological Answer : Use GC-MS coupled with retention index (RI) comparisons and NMR spectroscopy to resolve positional isomers. For example, the nitro group's orientation (e.g., 4- vs. 5-position on the benzodioxole ring) alters fragmentation patterns in MS and chemical shifts in /-NMR. and highlight the use of GC/MS and NMR for distinguishing myristicin isomers, which can be adapted for nitro derivatives .

Q. What synthetic routes are reported for nitro-substituted benzodioxoles like this compound?

- Methodological Answer : Nitro-propenyl benzodioxoles are often synthesized via electrophilic nitration of pre-functionalized benzodioxoles or cross-coupling reactions involving nitroalkenes. lists related compounds (e.g., 5-(2-nitro-1-propenyl)-1,3-benzodioxole) as by-products in MDMA synthesis, suggesting nitroalkylation of catechol derivatives as a plausible pathway .

Q. How can the purity of this compound be assessed in complex matrices (e.g., plant extracts)?

- Methodological Answer : Employ HPLC-DAD/UV or HPLC-MS with calibration curves for quantification. details the use of GC-MS with NIST library matching and linear regression () for quantifying structurally similar compounds like safrole and myristicin in essential oils .

Advanced Research Questions

Q. What challenges arise in interpreting vibrational spectra (e.g., IR, Raman) for nitro-propenyl benzodioxoles?

- Methodological Answer : The non-planarity of the benzodioxole ring (due to the anomeric effect) and nitro group conjugation complicates spectral assignments. demonstrates the use of two-dimensional potential energy surfaces and dispersed fluorescence spectroscopy to resolve puckering and flapping modes in 1,3-benzodioxole derivatives .

Q. How does the nitro group influence the compound’s bioactivity compared to non-nitrated analogs (e.g., myristicin)?

- Methodological Answer : The nitro group enhances electrophilicity , potentially increasing reactivity with biological nucleophiles (e.g., glutathione). and note myristicin’s psychotropic effects at 400 mg doses, but nitro derivatives may exhibit altered pharmacokinetics. Computational docking studies and in vitro cytotoxicity assays (e.g., HepG2 cells) are recommended to evaluate differences .

Q. What strategies resolve contradictions in reported spectroscopic data for nitro-propenyl benzodioxoles?

- Methodological Answer : Cross-validate using multidimensional NMR (e.g., -HMBC) and high-resolution MS . and emphasize the necessity of NMR for confirming isomer identity in benzodioxoles, while highlights calibration standards to minimize instrumental variability .

Q. How does light quality affect the stability of this compound in environmental or biological systems?

- Methodological Answer : Conduct photostability studies under controlled wavelengths (e.g., UV vs. visible light) and monitor degradation via LC-MS. shows that light quality alters essential oil composition (e.g., myristicin content), suggesting similar environmental sensitivity for nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.